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Compound of Interest

Compound Name: 2-methyl-7-phenyl-1H-indene

Cat. No.: B139913 Get Quote

For researchers, scientists, and drug development professionals, understanding the structure-

activity relationship (SAR) of novel compounds is paramount in the quest for more effective and

targeted therapies. While direct and extensive SAR studies on 2-methyl-7-phenyl-1H-indene
analogs are not readily available in current scientific literature, this guide provides a

comprehensive comparison of closely related indene derivatives, offering valuable insights into

their biological activities and the structural modifications that influence their therapeutic

potential.

The indene scaffold is a versatile structural motif that has been explored for a range of

pharmacological activities, including anticancer and enzyme inhibitory effects. This guide will

delve into the SAR of various substituted indene analogs, presenting quantitative data,

experimental methodologies, and visual representations of key concepts to aid in the design of

novel therapeutic agents.

The 2-Methyl-7-Phenyl-1H-Indene Scaffold: An
Overview
2-Methyl-7-phenyl-1H-indene is an organic compound with the chemical formula C16H14. It is

primarily utilized as a starting material and intermediate in organic synthesis. While it

possesses notable optical and electrical properties with applications in optoelectronic devices
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and as a catalyst, its biological activity profile is not extensively documented in publicly

available research.

Comparative Analysis of Related Indene Analogs
In the absence of direct SAR data for 2-methyl-7-phenyl-1H-indene analogs, this section

focuses on the well-documented activities of structurally similar dihydro-1H-indene and other

indene derivatives. These analogs have shown significant promise, particularly as anticancer

agents that target tubulin polymerization.

Dihydro-1H-indene Analogs as Tubulin Polymerization
Inhibitors
A significant body of research has focused on dihydro-1H-indene derivatives as inhibitors of

tubulin polymerization, a critical mechanism for cell division, making it an attractive target for

cancer therapy. These compounds bind to the colchicine site on tubulin, leading to cell cycle

arrest and apoptosis.

Table 1: Antiproliferative Activity of Dihydro-1H-indene Analogs
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Compound ID Core Structure
B Ring
Substituent

IC50 (µM)
against K562
cells

Reference

12d

4,5,6-trimethoxy-

2,3-dihydro-1H-

indene

4-hydroxy-3-

methoxyphenyl
0.028 [1][2]

12j

4,5,6-trimethoxy-

2,3-dihydro-1H-

indene

3,4,5-

trimethoxyphenyl
Potent [1][2]

12q

4,5,6-trimethoxy-

2,3-dihydro-1H-

indene

3-hydroxy-4-

methoxyphenyl
Potent [1][2]

12t

4,5,6-trimethoxy-

2,3-dihydro-1H-

indene

5'-indole Potent [1][2]

IC50 values represent the concentration of the compound required to inhibit the growth of 50%

of the cancer cell population.

The data clearly indicates that substitutions on the "B ring" of the dihydro-1H-indene scaffold

play a crucial role in their antiproliferative activity. Compound 12d, with a 4-hydroxy-3-

methoxyphenyl substituent, demonstrated the most potent activity against the K562 chronic

myelogenous leukemia cell line.[1][2]

Key SAR Insights for Dihydro-1H-indene Analogs:

Substitution Pattern on the B Ring: The presence and position of hydroxyl and methoxy

groups on the phenyl B ring significantly influence anticancer potency.

Indole Moiety: The introduction of an indole ring at the B ring position, as seen in compound

12t, can maintain potent antiproliferative activity.[1][2]

Indene-Based Inhibitors of Tubulin Polymerization
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Further research has explored other indene-based compounds as inhibitors of tubulin

polymerization, demonstrating the versatility of this scaffold.

Table 2: Tubulin Polymerization Inhibitory Activity of Indene Analogs

Compound ID Ring System IC50 (µM) Reference

23 Benzocyclooctene < 5 [3]

31 Indene 11 [3]

Compound 23, a benzocyclooctene analog, showed high potency as a tubulin polymerization

inhibitor, while the analogous indene-based compound 31 exhibited reduced, yet still

significant, activity.[3] This suggests that the size and conformation of the fused ring system

can impact the compound's interaction with the tubulin binding site.

Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental

methodologies are crucial.

In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)
The antiproliferative activities of the target compounds were evaluated using the Cell Counting

Kit-8 (CCK-8) assay.

Cell Seeding: Cancer cell lines (e.g., K562, A549, Hela, H22) were seeded in 96-well plates

at a density of 5,000-10,000 cells per well.[1][2]

Compound Treatment: The cells were treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 72 hours).

CCK-8 Addition: After incubation, 10 µL of CCK-8 solution was added to each well, and the

plates were incubated for an additional 1-4 hours.

Absorbance Measurement: The absorbance was measured at 450 nm using a microplate

reader.
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IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Tubulin Polymerization Assay
The ability of the compounds to inhibit tubulin polymerization was assessed using an in vitro

assay.

Tubulin Preparation: Purified tubulin was prepared and kept on ice.

Reaction Mixture: The reaction mixture contained tubulin, a polymerization buffer (e.g., MES

buffer with MgCl2 and EGTA), and GTP.

Compound Addition: The test compounds were added to the reaction mixture at various

concentrations.

Polymerization Induction: Polymerization was initiated by incubating the mixture at 37°C.

Turbidity Measurement: The increase in turbidity due to microtubule formation was monitored

by measuring the absorbance at 340 nm over time.

IC50 Calculation: The concentration of the compound that inhibited tubulin polymerization by

50% was determined.

Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of

the chemical structures and experimental workflows.

Caption: General structure of dihydro-1H-indene analogs and the impact of B ring substitutions

on biological activity.
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Caption: Workflow of the in vitro cell growth inhibition (CCK-8) assay.
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Conclusion and Future Directions
The structure-activity relationship of indene analogs reveals that modifications to the core

structure and its substituents are critical for their biological activity. While direct SAR data for 2-
methyl-7-phenyl-1H-indene is lacking, the insights gained from related dihydro-1H-indene and

other indene derivatives provide a solid foundation for future drug discovery efforts. The potent

anticancer activity of these analogs, particularly as tubulin polymerization inhibitors, highlights

the therapeutic potential of the indene scaffold.

Future research should focus on the synthesis and biological evaluation of a focused library of

2-methyl-7-phenyl-1H-indene analogs. By systematically modifying the methyl and phenyl

groups and introducing various substituents on both the indene and phenyl rings, a

comprehensive SAR can be established. This will enable the rational design of more potent

and selective drug candidates for a variety of therapeutic targets. The experimental protocols

and comparative data presented in this guide serve as a valuable resource for initiating and

advancing such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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